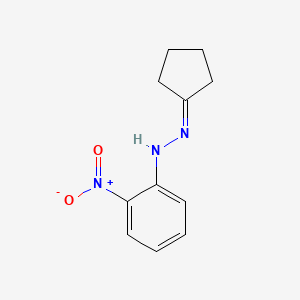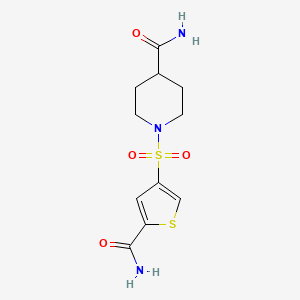![molecular formula C26H31FN4O2 B4993300 N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-3-(2-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4993300.png)
N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-3-(2-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-3-(2-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a piperidine ring, a pyrazole ring, and various functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-3-(2-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route can be summarized as follows:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate by reacting 4-fluorophenylacetic acid with piperidine under appropriate conditions.
Introduction of the Pyrazole Ring: The next step involves the formation of the pyrazole ring by reacting the piperidine intermediate with a suitable pyrazole precursor.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-3-(2-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the compound’s structure, such as reducing carbonyl groups to alcohols.
Substitution: Substitution reactions can introduce new substituents on the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-3-(2-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its use as a lead compound for developing new drugs.
Pharmacology: Researchers investigate the compound’s pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-3-(2-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyrazole derivatives with comparable structures and functional groups. Examples include:
- N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-3-(2-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide
- N-[[1-[2-(4-bromophenyl)ethyl]piperidin-4-yl]methyl]-3-(2-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide
Uniqueness
N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-3-(2-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of the fluorophenyl group, which can influence its chemical properties and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-3-(2-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN4O2/c1-30(26(32)24-17-23(28-29-24)22-5-3-4-6-25(22)33-2)18-20-12-15-31(16-13-20)14-11-19-7-9-21(27)10-8-19/h3-10,17,20H,11-16,18H2,1-2H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTLGHHVPFNVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CCC2=CC=C(C=C2)F)C(=O)C3=CC(=NN3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
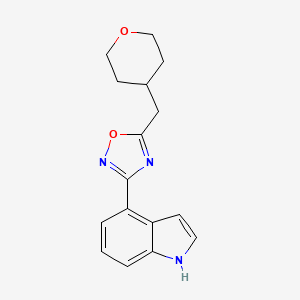
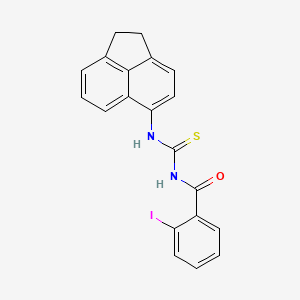
![1-(4-CHLOROBENZENESULFONYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE](/img/structure/B4993228.png)
![3,5-diphenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4993238.png)
![1-[4-(3,5-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4993240.png)
![N-(2-methylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B4993242.png)
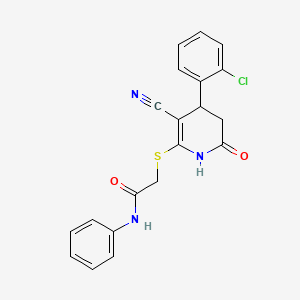
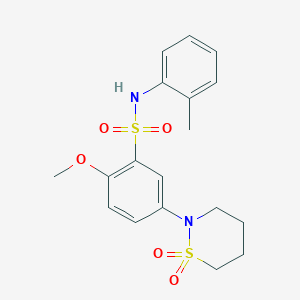
![N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methylbenzamide](/img/structure/B4993266.png)

![1-[6-(3-methoxyphenoxy)hexyl]pyrrolidine](/img/structure/B4993288.png)
amine](/img/structure/B4993289.png)
